N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups, linked via a methyl bridge to a benzenesulfonamide moiety. The benzene ring is further functionalized with a 2-methyloxazol-4-yl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-13-21-16(12-30-13)14-3-5-15(6-4-14)31(26,27)20-11-17-22-18(24-19(23-17)28-2)25-7-9-29-10-8-25/h3-6,12,20H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPCUDFIVDYLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents on the Triazine Core
The triazine ring in the target compound is substituted with methoxy (4-position) and morpholino (6-position) groups. Comparatively:
Key Insight: The morpholino group in the target compound likely enhances solubility and hydrogen-bonding capacity relative to chloro or methoxy substituents .
Linker Groups and Aromatic Systems
- Sulfonamide linkers : The benzenesulfonamide group in the target compound is structurally analogous to compounds in (e.g., 7d, 7e) but differs in the attached heterocycle (2-methyloxazole vs. pyrazole or triazole). The oxazole’s electron-withdrawing nature may influence binding affinity in biological targets.
- Urea and thiourea linkers: Bis(morpholino-triazine) derivatives (–10) utilize urea linkers, which introduce rigidity and hydrogen-bonding sites absent in the target’s methyl-bridged sulfonamide.
Spectral and Physical Properties
Key Insight : The absence of carbonyl IR bands in the target compound confirms the lack of tautomerism observed in triazole-thione analogs () .
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